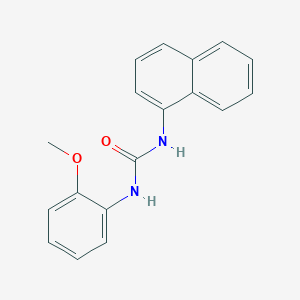
1-(2-Methoxyphenyl)-3-naphthalen-1-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyphenyl)-3-naphthalen-1-ylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxyphenyl group and a naphthyl group attached to a urea moiety
准备方法
The synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-1-ylurea typically involves the reaction of 2-methoxyaniline with naphthyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 2-methoxyaniline and naphthyl isocyanate.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve scaling up the reaction using continuous flow reactors to enhance efficiency and yield.
化学反应分析
1-(2-Methoxyphenyl)-3-naphthalen-1-ylurea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(2-Hydroxyphenyl)-3-naphthalen-1-ylurea.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2-Methoxyphenyl)-3-naphthalen-1-ylurea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
作用机制
The mechanism of action of 1-(2-Methoxyphenyl)-3-naphthalen-1-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and naphthyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific biological system being studied.
相似化合物的比较
1-(2-Methoxyphenyl)-3-naphthalen-1-ylurea can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)-3-naphthalen-1-ylurea: This compound has a methoxy group at the 3-position instead of the 2-position, which can affect its chemical reactivity and biological activity.
1-(2-Methoxyphenyl)-3-naphthalen-1-ylpropenone: This compound has a propenone group instead of a urea group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-(2-methoxyphenyl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-22-17-12-5-4-10-16(17)20-18(21)19-15-11-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEMUPBSFQCOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
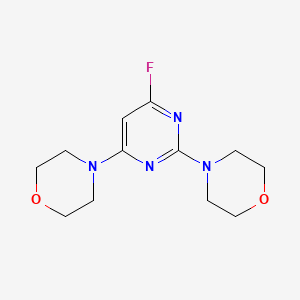

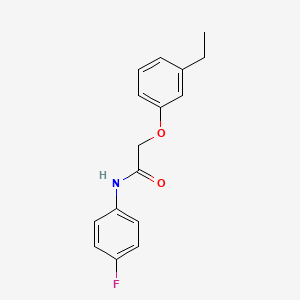
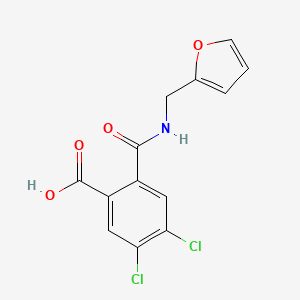
![N-(3,5-dimethoxyphenyl)-3-[1-(1H-imidazol-2-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5686692.png)
![(2-fluorobenzyl)methyl{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5686705.png)
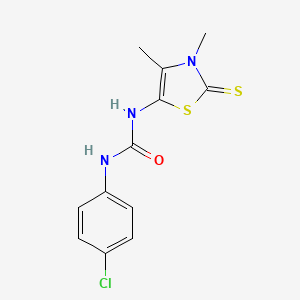
![N-(3-hydroxyphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5686716.png)
![N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine](/img/structure/B5686728.png)
![2-[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetamide](/img/structure/B5686735.png)
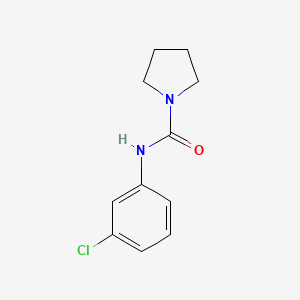
![N'-CYCLOOCTYLIDENE-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE](/img/structure/B5686747.png)
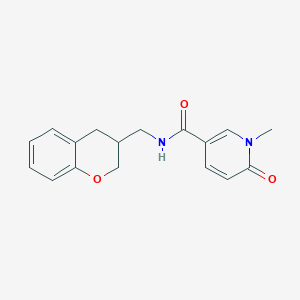
![rel-(4aS,8aS)-2-[(3-methyl-1-benzofuran-2-yl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5686767.png)
